N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-25-17-5-3-2-4-16(17)19(24)21-11-13-10-18(23)22(12-13)15-8-6-14(20)7-9-15/h2-9,13H,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJOVKXNFKPTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyrrolidinone intermediate.
Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrrolidinone-fluorophenyl intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrrolidinone ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with benzamide derivatives sharing one or more structural features. Key differences in substituents, physicochemical properties, and biological activity are highlighted.
Table 1: Structural and Functional Comparison
Structural Modifications and Implications
a) Pyrrolidinone vs. Piperidine/Triazol Rings
- The triazol ring in 6FJ introduces additional hydrogen-bonding capacity but may increase metabolic instability relative to pyrrolidinone .
b) Methylsulfanyl vs. Thiophene/Methoxy Groups
- The methylsulfanyl group in the target compound enhances lipophilicity (logP ~2.5) compared to the polar methoxy substituents in the patented cocrystal (logP ~1.2) .
- Thiophene in compound 127 contributes aromatic π-stacking interactions but may reduce solubility .
c) Fluorophenyl Positioning
- The 4-fluorophenyl group in the target compound versus 2-fluorophenyl in 6FJ alters steric and electronic effects. Para-substitution often improves metabolic stability due to reduced susceptibility to oxidative metabolism.
Pharmacological and Physicochemical Insights
- Enzyme Inhibition: Compound 127’s high binding energy (-9.8 kcal/mol) against SARS-CoV-2 suggests that the target compound’s methylsulfanyl and pyrrolidinone groups may similarly enhance target engagement .
- Synthetic Feasibility : Structural elucidation tools like SHELX and SIR97 are critical for confirming the stereochemistry of such complex benzamides.
Biological Activity
N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide is a synthetic compound with potential pharmacological applications. Its unique structure, incorporating a fluorophenyl group and a pyrrolidinone ring, suggests interesting biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, summarizing key findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 316.41 g/mol. The compound features a complex arrangement that includes:
- Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Pyrrolidinone ring : May influence biological activity through conformational flexibility.
- Methylsulfanyl group : Could play a role in metabolic stability and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The fluorophenyl moiety is known to enhance binding affinity to serotonin receptors, which may explain its potential effects on mood and cognition.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound, focusing on its effects on the central nervous system (CNS).
- Serotonin Receptor Affinity : The compound exhibits significant affinity for serotonin receptors, particularly 5-HT_2A and 5-HT_1A subtypes, suggesting potential applications in treating mood disorders and anxiety .
- Antidepressant Effects : In animal models, administration of this compound resulted in decreased immobility time in forced swim tests, indicating antidepressant-like effects .
- Neuroprotective Properties : Research indicates that it may offer neuroprotective benefits against oxidative stress-induced neuronal damage, potentially linked to its antioxidant properties .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antidepressant effects in rodent models; showed significant reduction in depressive behaviors compared to control groups. |
| Study 2 | Evaluated neuroprotective effects against excitotoxicity in cultured neurons; demonstrated reduced cell death and improved cell viability. |
| Study 3 | Assessed binding affinity at various serotonin receptor subtypes; confirmed high affinity for 5-HT_2A and moderate for 5-HT_1A receptors. |
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound | Key Activity | Binding Affinity |
|---|---|---|
| Compound A | Antidepressant | High for 5-HT_2A |
| Compound B | Anxiolytic | Moderate for GABA_A |
| This compound | Antidepressant & Neuroprotective | High for 5-HT_2A |
Q & A
Q. What are the recommended synthetic routes for N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-(methylsulfanyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is likely required, involving:
- Step 1 : Cyclization to form the 5-oxopyrrolidin-3-yl core, possibly via a nitroaldol reaction or reductive amination under controlled pH and temperature (e.g., 0–5°C for nitroaldol) .
- Step 2 : Introduction of the 4-fluorophenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring inert conditions (argon atmosphere) and palladium catalysts .
- Step 3 : Amide coupling between the pyrrolidine intermediate and 2-(methylsulfanyl)benzoic acid, using activating agents like HATU or EDCI in DMF .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from DCM to THF) to improve yields .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., fluorophenyl integration at δ 7.2–7.5 ppm, methylsulfanyl at δ 2.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~403.12 g/mol).
- X-ray Crystallography : If crystals are obtainable, use SHELXL for refinement to resolve stereochemistry and confirm the 3D structure .
- HPLC-PDA : Assess purity (>95% by area normalization) with a C18 column and acetonitrile/water gradient .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Kinase Inhibition : Test against kinases (e.g., RAF, EGFR) using fluorescence polarization assays, given structural similarity to benzamide-based inhibitors .
- Antimicrobial Activity : Screen via broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Reproducibility Checks : Validate results in triplicate across independent labs.
- Assay-Specific Factors : Control for variables like serum concentration (e.g., FBS may bind hydrophobic compounds) or redox conditions (methylsulfanyl groups are oxidation-prone) .
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-MEK/ERK levels) if fluorescence assays yield conflicting IC values .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., RAF kinases), focusing on hydrogen bonding with the benzamide carbonyl .
- Free-Wilson Analysis : Quantify contributions of individual groups (e.g., methylsulfanyl vs. sulfonyl) to activity .
Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., DMSO/water or ethanol/ethyl acetate) to induce slow evaporation.
- Cryocooling : Use liquid nitrogen to stabilize crystals if they decompose at room temperature.
- Data Collection : Employ synchrotron radiation for weak diffraction patterns. Refine with SHELXD for phase determination and SHELXL for anisotropic displacement parameters .
Q. What computational methods are suitable for predicting the metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict CYP450 metabolism hotspots (e.g., oxidation of pyrrolidinone or methylsulfanyl groups).
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS, comparing fragments to reference libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
